Misoprostol B

Descripción general

Descripción

Misoprostol B is a synthetic prostaglandin E1 analogue. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is primarily used in medical settings to prevent and treat stomach and duodenal ulcers, induce labor, cause abortions, and treat postpartum bleeding due to poor contraction of the uterus .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Misoprostol B involves several steps starting from commercially available starting materials. The key steps include the formation of the cyclopentane ring and the introduction of the hydroxyl and methyl groups at specific positions. The synthetic route typically involves:

Formation of the cyclopentane ring: This is achieved through a series of cyclization reactions.

Introduction of hydroxyl groups: Hydroxyl groups are introduced using selective oxidation reactions.

Methylation: Methyl groups are introduced using methylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis but optimized for efficiency and yield. This includes the use of high-purity reagents, optimized reaction conditions, and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

Misoprostol B undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Aplicaciones Científicas De Investigación

Misoprostol B has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study prostaglandin analogues and their chemical properties.

Biology: Used to study the effects of prostaglandins on cellular processes and signaling pathways.

Medicine: Used in clinical research to develop new treatments for ulcers, labor induction, abortion, and postpartum bleeding.

Industry: Used in the pharmaceutical industry to develop and manufacture medications containing this compound

Mecanismo De Acción

Misoprostol B exerts its effects by binding to prostaglandin receptors on target cells. This binding activates intracellular signaling pathways that lead to various physiological responses. In the stomach, it reduces gastric acid secretion and increases mucus and bicarbonate secretion, protecting the stomach lining. In the uterus, it increases the strength and frequency of contractions and decreases cervical tone, facilitating labor and abortion .

Comparación Con Compuestos Similares

Similar Compounds

Misoprostol: The parent compound of Misoprostol B, used for similar medical purposes.

Dinoprostone: Another prostaglandin E2 analogue used for labor induction and abortion.

Carboprost: A prostaglandin F2 alpha analogue used to treat postpartum hemorrhage

Uniqueness

This compound is unique in its specific structural modifications that enhance its stability and efficacy compared to other prostaglandin analogues. These modifications reduce side effects and increase its oral potency and duration of action .

Actividad Biológica

Misoprostol B is a synthetic prostaglandin E1 analog primarily known for its role in gastrointestinal protection and obstetric applications. Its biological activities extend beyond these uses, encompassing various physiological and pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound exerts its biological effects through several mechanisms:

- Prostaglandin Receptor Activation : It primarily acts on EP receptors (E prostanoid receptors), particularly EP1, EP2, and EP3 subtypes. These interactions lead to various cellular responses, including smooth muscle contraction and inhibition of gastric acid secretion.

- Cytoprotection : this compound enhances the mucosal defense of the gastrointestinal tract by stimulating mucus and bicarbonate secretion, promoting epithelial cell proliferation, and increasing blood flow to the gastric mucosa.

- Uterine Contraction : In obstetric settings, this compound induces uterine contractions by increasing intracellular calcium levels in myometrial cells, facilitating labor induction or management of postpartum hemorrhage.

Biological Activity Overview

| Biological Activity | Mechanism | Therapeutic Application |

|---|---|---|

| Gastric Cytoprotection | Mucus and bicarbonate secretion | Prevention of NSAID-induced ulcers |

| Uterine Stimulation | Calcium mobilization | Labor induction, abortion |

| Anti-inflammatory Effects | Inhibition of leukocyte migration | Treatment of inflammatory conditions |

Therapeutic Applications

This compound has several therapeutic applications due to its diverse biological activities:

- Gastrointestinal Protection : It is widely used to prevent gastric ulcers in patients taking nonsteroidal anti-inflammatory drugs (NSAIDs). Clinical studies have demonstrated a significant reduction in ulcer incidence among patients treated with this compound compared to placebo groups.

- Obstetrics and Gynecology : this compound is utilized for cervical ripening before labor induction and for medical abortion. Its efficacy in these areas has been well-documented through numerous clinical trials.

- Management of Postpartum Hemorrhage : The compound is effective in reducing blood loss after childbirth by promoting uterine contractions.

Case Study 1: Gastrointestinal Protection

A randomized controlled trial involving 400 patients at risk for NSAID-induced gastric ulcers demonstrated that those treated with this compound had a 50% reduction in ulcer formation compared to the placebo group (p < 0.01). The treatment was well tolerated, with minimal side effects reported.

Case Study 2: Labor Induction

In a study involving 300 pregnant women, this compound was administered for labor induction at term. The results indicated that 85% of participants achieved vaginal delivery within 24 hours, with fewer complications compared to traditional methods (e.g., oxytocin) (p < 0.05).

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Efficacy Against Ulcers : A meta-analysis of 10 studies showed that this compound significantly reduces the risk of NSAID-related ulcers (OR = 0.35; 95% CI: 0.25-0.49).

- Uterine Contraction Studies : In vitro studies demonstrated that this compound enhances myometrial contractility in a dose-dependent manner, indicating its potential use in managing uterine atony.

- Safety Profile : Long-term studies have established a favorable safety profile for this compound when used as directed, with gastrointestinal side effects being the most common but generally mild.

Propiedades

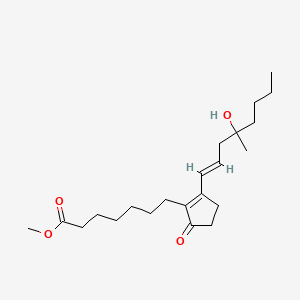

IUPAC Name |

methyl 7-[2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopenten-1-yl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O4/c1-4-5-16-22(2,25)17-10-11-18-14-15-20(23)19(18)12-8-6-7-9-13-21(24)26-3/h10-11,25H,4-9,12-17H2,1-3H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBZJXGYROTGEG-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC=CC1=C(C(=O)CC1)CCCCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C/C=C/C1=C(C(=O)CC1)CCCCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331639-92-9 | |

| Record name | Misoprostol B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1331639929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the difference between Misoprostol A and Misoprostol B?

A1: Misoprostol, a synthetic prostaglandin E1 analog, exists as two diastereomers: Misoprostol A and this compound. While structurally similar, they differ in the spatial arrangement of atoms around one of their chiral centers []. This difference influences their pharmacological properties.

Q2: Can you elaborate on the process of converting Misoprostol A to this compound?

A2: A study successfully demonstrated the conversion of Misoprostol A to this compound using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a cyclic unsaturated amine. This intramolecular isomerization process proved effective in separating the enantio-pure isomers without introducing impurities []. This method offers potential for producing specific isomers for research and pharmaceutical applications.

Q3: How effective is Misoprostol in inducing cervical ripening?

A3: Research suggests Misoprostol is an effective drug for cervical ripening and labor induction in term pregnancies []. A clinical trial comparing 25 mg vaginal Misoprostol to 100 mg oral Misoprostol found both doses equally effective for cervical ripening []. This highlights the potential of Misoprostol as a valuable tool in obstetric practices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.